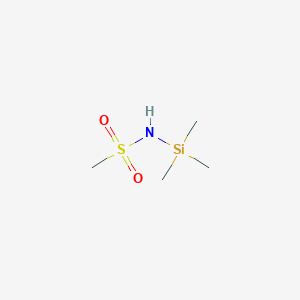

Methanesulfonamide, N-(trimethylsilyl)-

描述

“Methanesulfonamide, N-(trimethylsilyl)-” is a chemical compound with the molecular formula CHNOSSi . It has an average mass of 167.302 Da and a mono-isotopic mass of 167.043625 Da . It is used in the synthesis of important organic reagents .

Synthesis Analysis

Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .Molecular Structure Analysis

“Methanesulfonamide, N-(trimethylsilyl)-” contains a total of 21 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis

The trimethylsilyl group in “Methanesulfonamide, N-(trimethylsilyl)-” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .Physical And Chemical Properties Analysis

“Methanesulfonamide, N-(trimethylsilyl)-” has a density of 1.0±0.1 g/cm3, a boiling point of 188.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±3.0 kJ/mol and a flash point of 67.9±22.6 °C . The index of refraction is 1.435 and the molar refractivity is 41.8±0.4 cm3 .科学研究应用

Electrochemical Enhancement in Batteries

(Lim et al., 2016) explored (Trimethylsilyl)methanesulfonate (TMSOMs) as an additive in 5V-class lithium-rich layered oxide batteries. TMSOMs improved the electrochemical performance by enhancing interfacial stability, resulting in excellent capacity retention and stable high-temperature performance. This study shows its potential in enhancing battery technologies.

Chemical Synthesis

(Shirakawa & Sano, 2014) investigated the use of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates for generating o-quinodimethanes. This chemical process is significant for creating cycloadducts in good yields, showing the chemical's role in synthetic organic chemistry.

(Koizumi et al., 1989) found that the anodic oxidation of methanes with π-electron substituents was decreased by introducing a trimethylsilyl group, leading to efficient production of alkoxylated and carboxylated products.

Pharmaceutical Chemistry

(Rosen et al., 2011) described a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This method is relevant in the synthesis of pharmaceutical compounds like dofetilide.

Analytical Chemistry

(Sikorski et al., 1998) utilized Tris(trimethylsilyl)methane as an internal chemical shift thermometer for 13C DNMR spectroscopy. This application is crucial for precise temperature measurements in analytical chemistry.

Material Science

(Taraba & Ẑák, 2004) synthesized Bis(methylsulfonamido) sulfone from bis(trimethylsilyl)methane. This compound forms chain associates via hydrogen bonding, suggesting potential in material science applications.

安全和危害

“Methanesulfonamide, N-(trimethylsilyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

未来方向

“Methanesulfonamide, N-(trimethylsilyl)-” is used in the synthesis of important organic reagents and can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . It is widely used as a reagent in the synthesis of medicinally important compounds . Future research may explore more applications of this compound in various fields of chemistry.

属性

IUPAC Name |

N-trimethylsilylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBXKJQKDUEWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472771 | |

| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonamide, N-(trimethylsilyl)- | |

CAS RN |

999-96-2 | |

| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

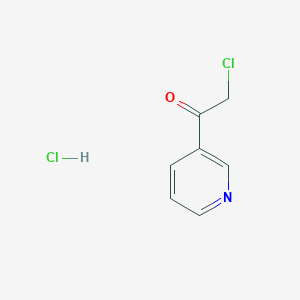

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

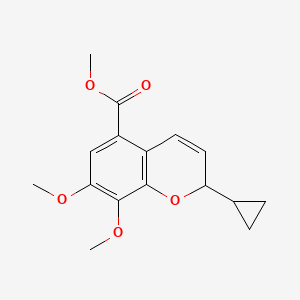

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1354266.png)

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)